molecular formula C18H19BrClNO3 B4808391 N-(2-bromophenyl)-3-chloro-5-ethoxy-4-propoxybenzamide

N-(2-bromophenyl)-3-chloro-5-ethoxy-4-propoxybenzamide

Cat. No.: B4808391
M. Wt: 412.7 g/mol
InChI Key: UIUWLHUBWZKPHK-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-3-chloro-5-ethoxy-4-propoxybenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, ethoxy, and propoxy substituents on the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-3-chloro-5-ethoxy-4-propoxybenzamide typically involves multi-step organic reactions. One common method involves the following steps:

    Chlorination: The addition of a chlorine atom to the benzamide core.

    Ethoxylation and Propoxylation:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine).

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis to create more complex molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine:

  • Explored for its potential therapeutic applications due to its unique chemical structure.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-3-chloro-5-ethoxy-4-propoxybenzamide involves its interaction with specific molecular targets. The presence of halogen atoms and alkoxy groups can influence its binding affinity to various receptors or enzymes. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • N-(2-bromophenyl)-2-chloronicotinamide
  • 2-chloro-N-(2-chlorophenyl)nicotinamide
  • 2-chloro-N-(3-chlorophenyl)nicotinamide
  • 2-chloro-N-(4-chlorophenyl)nicotinamide

Uniqueness: N-(2-bromophenyl)-3-chloro-5-ethoxy-4-propoxybenzamide is unique due to the specific combination of bromine, chlorine, ethoxy, and propoxy substituents. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-bromophenyl)-3-chloro-5-ethoxy-4-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrClNO3/c1-3-9-24-17-14(20)10-12(11-16(17)23-4-2)18(22)21-15-8-6-5-7-13(15)19/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUWLHUBWZKPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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